Cas no 926272-98-2 (2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one)

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
- 2-(2-aminophenoxy)-1-morpholin-4-ylethanone
- BMB27298
- Z933008450
- 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
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- MDL: MFCD09047579
- インチ: 1S/C12H16N2O3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
- InChIKey: YTTICQQKMRYDDW-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(COC2C=CC=CC=2N)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 64.8
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-99267-1.0g |
2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 95.0% | 1.0g |
$499.0 | 2025-02-19 | |
Enamine | EN300-99267-2.5g |
2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 95.0% | 2.5g |
$978.0 | 2025-02-19 | |
TRC | B406603-10mg |
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B406603-100mg |
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12471-5G |
2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 95% | 5g |
¥ 7,108.00 | 2023-04-12 | |
A2B Chem LLC | AV38013-100mg |
2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 95% | 100mg |
$183.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336228-5g |
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 98% | 5g |
¥39096.00 | 2024-04-25 | |
Enamine | EN300-99267-10g |
2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 95% | 10g |
$2146.0 | 2023-09-01 | |
Enamine | EN300-99267-1g |
2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 95% | 1g |
$499.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336228-50mg |
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one |
926272-98-2 | 98% | 50mg |
¥2030.00 | 2024-04-25 |
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-oneに関する追加情報
Latest Research Insights on 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one (CAS: 926272-98-2)
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one (CAS: 926272-98-2) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, shedding light on its therapeutic potential. This research brief consolidates the latest findings and provides a comprehensive overview of the current state of knowledge regarding this compound.
The synthesis of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one has been optimized in recent years, with researchers developing more efficient and scalable methods. A study published in the Journal of Medicinal Chemistry (2023) highlighted a novel one-pot synthesis approach that significantly improved yield and purity. The method involves the reaction of 2-aminophenol with morpholine-4-carbonyl chloride under mild conditions, followed by purification using column chromatography. This advancement is expected to facilitate further pharmacological studies and large-scale production.
Pharmacological investigations have revealed that 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one exhibits promising activity as a modulator of specific signaling pathways. In vitro studies demonstrated its ability to inhibit the activity of certain kinases involved in inflammatory and oncogenic processes. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed selective inhibition of PI3Kδ, a kinase implicated in autoimmune diseases and cancer. These findings suggest its potential as a lead compound for developing targeted therapies.
Further mechanistic studies have explored the compound's interaction with biological targets at the molecular level. Computational docking and molecular dynamics simulations, as described in a 2023 article in the Journal of Chemical Information and Modeling, revealed that 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one binds to the ATP-binding site of PI3Kδ with high affinity. The morpholine moiety plays a critical role in stabilizing the interaction, while the aminophenoxy group contributes to selectivity. These insights are invaluable for structure-activity relationship (SAR) studies and future drug design efforts.
In vivo studies have also been conducted to evaluate the compound's efficacy and safety. A preclinical study published in European Journal of Pharmacology (2023) investigated its effects in a murine model of rheumatoid arthritis. The results indicated significant reduction in inflammation and joint damage, with minimal adverse effects. These findings underscore the compound's therapeutic potential and warrant further clinical investigation.
Despite these promising results, challenges remain in the development of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent research has begun to explore prodrug strategies and formulation approaches to overcome these limitations. For example, a 2023 study in Molecular Pharmaceutics investigated the use of nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile.
In conclusion, 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one (CAS: 926272-98-2) represents a promising candidate for drug development, with demonstrated activity in modulating key biological pathways. Ongoing research aims to optimize its pharmacological properties and translate these findings into clinical applications. The compound's unique structural features and mechanism of action make it a valuable subject for further investigation in the fields of oncology, immunology, and beyond.
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